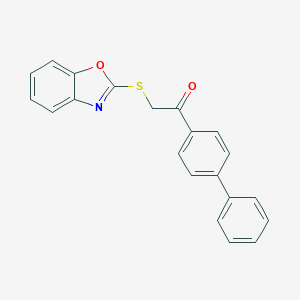

2-(4-Phenylbenzoylmethylthio)benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15NO2S |

|---|---|

Molecular Weight |

345.4g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone |

InChI |

InChI=1S/C21H15NO2S/c23-19(14-25-21-22-18-8-4-5-9-20(18)24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

XNSUSQOVMAXWQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Phenylbenzoylmethylthio Benzoxazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For 2-(4-Phenylbenzoylmethylthio)benzoxazole, these methods confirm the presence of the key structural components: the benzoxazole (B165842) ring system, the carbonyl group of the benzoyl moiety, the thioether linkage, and the aromatic rings.

The FT-IR spectrum is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically observed in the region of 1680-1700 cm⁻¹. rasayanjournal.co.in The aromatic C=C stretching vibrations from the phenyl and benzoxazole rings would appear in the 1450-1600 cm⁻¹ range. rasayanjournal.co.in The C-S stretching vibration of the thioether group is generally weaker and can be found in the 600-800 cm⁻¹ region. nih.gov The characteristic vibrations of the benzoxazole ring, including the C=N stretching and the C-O-C stretching , are anticipated around 1610-1640 cm⁻¹ and 1070-1250 cm⁻¹, respectively. uaic.ronih.gov

Raman spectroscopy complements the FT-IR data. Due to the presence of multiple aromatic rings, strong signals for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=O stretching vibration is also Raman active. rasayanjournal.co.in The S-CH₂ stretching vibration, which may be weak in the FT-IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch (CH₂) | 2850-2960 | 2850-2960 |

| C=O Stretch (Ketone) | 1680-1700 | 1680-1700 |

| C=N Stretch (Benzoxazole) | 1610-1640 | 1610-1640 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O-C Stretch (Benzoxazole) | 1070-1250 | 1070-1250 |

| C-S Stretch (Thioether) | 600-800 | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (S-CH₂-C=O) are expected to appear as a singlet in the range of δ 4.5-4.6 ppm, deshielded by the adjacent sulfur atom and carbonyl group. researchgate.net The aromatic protons of the benzoxazole ring would typically resonate between δ 7.3 and 7.8 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons. nih.gov The protons of the 4-phenylbenzoyl group would also appear in the aromatic region (δ 7.4-8.1 ppm), with the protons ortho to the carbonyl group being the most deshielded. uaic.ro

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (S-CH₂) | 4.5 - 4.6 | s |

| Benzoxazole Protons | 7.3 - 7.8 | m |

| Phenylbenzoyl Protons | 7.4 - 8.1 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most downfield signal, expected around δ 190-195 ppm. rsc.org The methylene carbon (S-CH₂) would resonate in the range of δ 30-40 ppm. rsc.org The carbons of the benzoxazole ring would appear between δ 110 and 151 ppm, with the carbon at the 2-position (C-S) being significantly deshielded. nih.gov The carbons of the biphenyl moiety would also be found in the aromatic region, with their specific shifts influenced by the carbonyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 195 |

| Benzoxazole C2 (C-S) | 162 - 165 |

| Aromatic Carbons | 110 - 151 |

| Methylene (S-CH₂) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be instrumental in identifying adjacent protons within the aromatic rings of the benzoxazole and phenylbenzoyl groups, allowing for the assignment of specific protons within these spin systems. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the methylene protons to the methylene carbon. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). This is particularly useful for connecting different fragments of the molecule. For instance, a correlation between the methylene protons (S-CH₂) and the carbonyl carbon (C=O), as well as with the C2 carbon of the benzoxazole ring, would unequivocally confirm the thioether linkage between the benzoylmethyl and benzoxazole moieties. ugm.ac.id

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₁H₁₅NO₂S), the expected exact mass would be approximately 357.08 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways. A primary fragmentation would be the α-cleavage at the thioether linkage, resulting in the formation of a stable benzoxazol-2-ylthio radical or cation and a phenylbenzoylmethyl radical or cation. miamioh.edu Another likely fragmentation is the cleavage adjacent to the carbonyl group, leading to the loss of the phenyl or benzoyl group. libretexts.org The fragmentation pattern would be expected to show prominent peaks corresponding to the benzoxazole cation and the phenylbenzoyl cation.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 357 | [M]⁺ (Molecular Ion) |

| 181 | [C₁₀H₇O]⁺ (Phenylbenzoyl) |

| 150 | [C₇H₄NOS]⁺ (Benzoxazol-2-ylthio) |

| 119 | [C₇H₅NO]⁺ (Benzoxazole) |

| 105 | [C₇H₅O]⁺ (Benzoyl) |

| 77 | [C₆H₅]⁺ (Phenyl) |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are dictated by its extended π-conjugated system.

Electronic Absorption (UV-Vis): The UV-Vis absorption spectrum is expected to show intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic and heterocyclic systems. mdpi.com The presence of the carbonyl group and the thioether linkage can influence the position and intensity of these bands. Typically, 2-substituted benzoxazoles exhibit strong absorption maxima between 300 and 400 nm. uaic.romdpi.com

Emission (Fluorescence) Spectroscopy: Many benzoxazole derivatives are known to be fluorescent. uaic.roresearchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence. The emission maximum would be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and the specific electronic nature of the substituents. researchgate.net The presence of the carbonyl group may provide a pathway for non-radiative decay, potentially affecting the fluorescence intensity.

Table 5: Summary of Compound Names

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound, including details on absorption maxima (λmax) and molar absorptivity (ε) in various solvents, could be located in the reviewed literature.

Fluorescence Spectroscopy and Luminescent Properties

There is no published data on the fluorescence properties of this compound. Information regarding its excitation and emission spectra, fluorescence quantum yield, and luminescence lifetime is not available.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic information file (CIF) or any published data detailing the solid-state molecular structure of this compound, which would include its crystal system, space group, and key intramolecular bond lengths and angles, could not be found.

Theoretical and Computational Studies on 2 4 Phenylbenzoylmethylthio Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-Phenylbenzoylmethylthio)benzoxazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov This would provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

A hypothetical data table for such calculations would look like this:

| Parameter | Value |

| Optimized Energy | e.g., -2045.123 Hartrees |

| Key Bond Lengths (Å) | |

| C=O | Calculated Value |

| S-CH2 | Calculated Value |

| C-S (benzoxazole) | Calculated Value |

| **Key Bond Angles (°) ** | |

| O=C-CH2 | Calculated Value |

| C-S-CH2 | Calculated Value |

| Key Dihedral Angles (°) | |

| Phenyl-C=O-CH2-S | Calculated Value |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. scirp.org The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. scirp.org A smaller gap suggests higher reactivity. scirp.org For benzoxazole (B165842) derivatives, these orbitals are often distributed across the aromatic and heterocyclic rings. researchgate.netresearchgate.net

A hypothetical data table for HOMO-LUMO analysis would include:

| Parameter | Energy (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.8 |

| HOMO-LUMO Gap (ΔE) | e.g., 4.7 |

Electrostatic Potential Surfaces and Molecular Reactivity Descriptors

A hypothetical data table for reactivity descriptors:

| Descriptor | Value (eV) |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Global Electrophilicity (ω) | Calculated Value |

Molecular Modeling and Docking Simulations for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This is frequently used in drug design to understand how a ligand might interact with a biological target, such as an enzyme or receptor. nih.govlongdom.org For this compound, docking studies could be performed against various targets, such as cyclooxygenase (COX) enzymes, given the known anti-inflammatory properties of some benzoxazole derivatives. nih.gov These simulations would predict the binding affinity (often expressed as a docking score or binding energy) and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. mdpi.com

A hypothetical data table for docking results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| e.g., COX-2 | -9.5 | TYR-385, ARG-120 |

| e.g., DNA Gyrase | -8.2 | ASP-73, GLY-77 |

Structure-Activity Relationship (SAR) Derivations based on Computational Predictions

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.netnih.gov Computationally, SAR can be explored by creating a library of virtual analogs of this compound and calculating their properties. For instance, one could systematically modify the substituents on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) and then recalculate the docking scores or electronic properties to predict how these changes would impact activity. researchgate.netnih.govmdpi.com This in silico approach helps in prioritizing which new derivatives would be most promising to synthesize and test experimentally.

A hypothetical SAR table based on computational predictions:

| Modification to Parent Structure | Predicted Change in Activity | Rationale (from computational data) |

| Add a nitro group to the phenyl ring | Increased binding to target X | Enhanced electrostatic interactions |

| Replace phenyl with a methyl group | Decreased binding to target X | Loss of key pi-stacking interactions |

| Modify the thioether linker | Altered conformational flexibility | Improved fit in the binding pocket |

Investigation of this compound: A Review of Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the mechanistic aspects of the in vitro biological applications of the chemical compound this compound were identified. The following report outlines the scope of the search and the lack of specific findings related to this particular molecule.

The search strategy included queries for the synthesis, biological evaluation, and mechanistic studies of "this compound" and its synonym "2-(4-biphenylylcarbonylmethylthio)benzoxazole." While the searches returned a significant body of research on the broader class of benzoxazole derivatives, none of the results contained specific data or analysis for the requested molecule.

The benzoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. researchgate.netnajah.edujocpr.com Research in this area is extensive, covering anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials. mdpi.comnih.govnih.gov Studies on different benzoxazole analogues have explored their mechanisms of action, including enzyme inhibition and induction of apoptosis. nih.gov

However, without specific research on this compound, it is not possible to provide the detailed analysis requested in the outline, which includes:

Investigation of Mechanistic Aspects in in Vitro Biological Applications of Benzoxazole Derivatives

Antimicrobial Action Mechanisms (In Vitro)

Disruption of Microbial Cell Membrane Integrity

The absence of specific data for 2-(4-Phenylbenzoylmethylthio)benzoxazole in the public domain suggests that this compound may be a novel chemical entity that has not yet been the subject of published research, or it may be referred to by a different designation not readily found in public databases.

Therefore, this article cannot be generated as requested due to the lack of available scientific information on the specific compound "this compound."

Metal Ion Chelation as an Antimicrobial Mechanism

A prominent hypothesis regarding the antimicrobial action of certain benzoxazole (B165842) derivatives involves the chelation of metal ions. nih.govresearchgate.netmdpi.com Many microbial pathogens have an absolute requirement for metal ions for their growth and survival, as these ions function as essential cofactors for a multitude of enzymes involved in critical metabolic and cellular processes. Consequently, compounds that can sequester these metal ions, known as chelating agents, can effectively disrupt these vital functions, resulting in the inhibition of microbial proliferation or cell death.

The molecular architecture of numerous benzoxazole derivatives includes nitrogen and oxygen atoms that are suitably positioned to act as binding sites for metal ions. researchgate.net For example, research on other heterocyclic compounds possessing similar structural features has confirmed their capacity to form stable complexes with various transition metal ions, such as zinc, copper, and iron. nih.govnih.gov This process of chelation can lead to the deactivation of metalloenzymes that are indispensable for bacterial viability. nih.gov

Although direct experimental investigations into the metal-chelating properties of this compound are not extensively reported in the current scientific literature, its chemical structure suggests a potential for such activity. The presence of the benzoxazole core, in conjunction with the sulfur and oxygen atoms within its substituent, points towards the possibility of metal ion coordination. The thioether and carbonyl functionalities could potentially participate in the binding of metal ions, thereby interfering with their biological roles within microbial cells. Studies on related benzoxazole derivatives have indicated that such interactions can be a pivotal element of their antimicrobial efficacy. nih.gov For instance, some benzoxazole-containing molecules have been explored as inhibitors of metallo-β-lactamases, which are enzymes responsible for conferring bacterial resistance to β-lactam antibiotics, through the chelation of zinc ions in the enzyme's active site. nih.gov

Table 1: Potential Metal Ion Interactions of Benzoxazole Derivatives

| Functional Group in Benzoxazole Derivatives | Potential Metal Ion Interaction | Implication for Antimicrobial Activity |

|---|---|---|

| Benzoxazole Nitrogen | Coordination site for metal ions | Disruption of metalloenzyme function |

| Benzoxazole Oxygen | Coordination site for metal ions | Alteration of cellular metal homeostasis |

| Thioether Sulfur | Potential binding site for soft metal ions | Inhibition of sulfur-containing enzymes |

| Carbonyl Oxygen | Coordination site for metal ions | Interference with metabolic pathways |

This table is illustrative and based on the general understanding of the chelating properties of related heterocyclic compounds, as specific data for this compound is limited.

Structure-Mechanism Relationships of this compound in Biological Systems

The biological activity of benzoxazole derivatives is intricately connected to their molecular structure. The identity and placement of substituents on the benzoxazole ring system can profoundly impact their pharmacological characteristics, including their antimicrobial potency and the specific mechanisms through which they act. nih.govnih.gov

In the case of this compound, several structural elements are particularly relevant when considering its potential biological mechanisms:

The Benzoxazole Core: This planar, bicyclic framework is a recognized pharmacophore present in numerous biologically active molecules. jocpr.comrsc.org Its lipophilic character can aid in its transport across microbial cell membranes. The nitrogen and oxygen heteroatoms are capable of participating in hydrogen bonding and coordination with biological targets. researchgate.net

The 2-Thioether Linkage: A key feature of this molecule is the sulfur atom at the 2-position. Thioether groups can engage in a variety of biological interactions. In certain biological environments, they can undergo metabolism, which may lead to the release of active thiol compounds. The sulfur atom itself can also function as a soft nucleophile, interacting with biological electrophiles or metal ions.

The collective interplay of these structural components is likely what determines the compound's mode of action. For example, the lipophilicity conferred by the phenyl and benzoyl groups may augment its capacity to disrupt microbial membranes. The thioether linkage could be essential for targeting specific enzymes, possibly through covalent modification or by orienting the molecule for optimal interaction within a binding site.

Table 2: Structure-Activity Relationship Insights for Benzoxazole Derivatives

| Structural Feature | Influence on Biological Activity | Example from Related Compounds |

|---|---|---|

| Substitution at C-2 | Significantly modulates antimicrobial potency and spectrum. | 2-aryl substituted benzoxazoles show varied activity based on the nature of the aryl group. mdpi.com |

| Substitution at C-5 | Can enhance interaction with biological targets. | Halogen substitution at C-5 has been shown to improve the biological activity of some benzoxazoles. mdpi.com |

| Presence of Thio-group | Can act as a linker or be directly involved in the mechanism. | 2-mercaptobenzoxazole (B50546) derivatives exhibit a range of biological activities. ijpbs.com |

| Aromatic Substituents | Contribute to hydrophobic and stacking interactions. | The nature of aromatic substituents affects the binding affinity to target proteins. nih.gov |

This table provides a generalized overview of structure-activity relationships observed in various benzoxazole derivatives, as specific detailed studies on this compound are not widely available.

Exploration of 2 4 Phenylbenzoylmethylthio Benzoxazole in Materials Science Applications

Development of Scintillating Materials and Wavelength Shifters

While direct application of 2-(4-Phenylbenzoylmethylthio)benzoxazole in scintillating materials is not found in current literature, the benzoxazole (B165842) chemical structure is a key component in novel materials developed for radiation detection. Scintillators are materials that emit light when excited by ionizing radiation, and wavelength shifters (WLS) are often added to absorb this emitted light and re-emit it at longer wavelengths. This shift is crucial for matching the scintillator's output to the optimal sensitivity range of photodetectors, such as photomultiplier tubes (PMTs) or silicon photomultipliers (SiPMs).

A notable example is the compound 2-(4-styrylphenyl)benzoxazole , which has been successfully developed and applied as a WLS in plastic scintillators for positron emission tomography (PET). plos.orguj.edu.pl This compound, which shares the benzoxazole core, is used as a dopant in a polymer base like polyvinyltoluene. uj.edu.pl Its function is to absorb the primary fluorescence emitted by another dopant (e.g., 2,5-diphenyloxazole) in the UV range and shift it to the visible light range (around 400 nm), which is more suitable for detection. google.comresearchgate.net

Research has shown that scintillators incorporating 2-(4-styrylphenyl)benzoxazole exhibit excellent properties, including high light yield and fast response times, which are critical for high-resolution medical imaging. plos.org The emission spectrum of these scintillators is extended towards longer wavelengths compared to many commercial alternatives, which is advantageous for use in large-scale detectors where light attenuation can be an issue. plos.org

Table 1: Properties of a Novel Plastic Scintillator Using 2-(4-styrylphenyl)benzoxazole as a Wavelength Shifter

| Property | Value | Reference |

|---|---|---|

| Primary Fluor | 2,5-diphenyloxazole (PPO) | uj.edu.pl |

| Wavelength Shifter (WLS) | 2-(4-styrylphenyl)benzoxazole | plos.orguj.edu.pl |

| Polymer Matrix | Polyvinyltoluene or Polystyrene | uj.edu.plgoogle.com |

| Optimal WLS Concentration | 0.05 ‰ (parts per thousand) | plos.org |

| Maximum Emission Wavelength | 403 nm | plos.org |

| Light Yield | ~10,318 photons/MeV | plos.org |

| Rise Time | 0.5 ns | plos.org |

The successful use of 2-(4-styrylphenyl)benzoxazole underscores the potential of the benzoxazole moiety in the design of advanced scintillating materials. The specific properties of this compound would depend on how the phenylbenzoylmethylthio side chain influences the electronic and photophysical characteristics of the benzoxazole core.

Fluorescent Probes and Labels in Advanced Imaging Techniques

The benzoxazole scaffold is a well-established fluorophore present in numerous molecules designed as fluorescent probes and labels for advanced imaging. mdpi.com These probes are engineered to change their fluorescence properties (e.g., "turn-on" or shift in wavelength) upon interacting with a specific analyte or environmental change, enabling the visualization of biological processes and the detection of target molecules in complex systems. nih.gov Although specific studies on this compound as a fluorescent probe are not available, the broader family of benzoxazole derivatives has seen significant application.

For instance, certain 2-(4-dimethylaminophenyl)-1,3-benzoxazole derivatives have been synthesized and evaluated as imaging agents for detecting amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's Disease. nih.gov These compounds bind to the plaques with high affinity and can be detected through fluorescence, offering a potential tool for in vivo diagnosis. nih.gov

Other benzoxazole derivatives have been developed as chemosensors for detecting metal cations and pH changes. researchgate.net The design often involves an excited-state intramolecular proton transfer (ESIPT) mechanism, which can lead to a large Stokes shift (the difference between the absorption and emission maxima), a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. mdpi.com Furthermore, new benzoxazole derivatives have been synthesized for use as fluorescent probes to detect biologically important molecules like biothiols. nih.gov

Table 2: Examples of Benzoxazole Derivatives in Fluorescent Probe Development

| Benzoxazole Derivative | Target Analyte/Application | Principle of Operation | Reference |

|---|---|---|---|

| 2-(4-dimethylaminophenyl)-6-iodobenzoxazole (IBOX) | Amyloid-beta (Aβ) plaques | High-affinity binding to plaques for brain imaging | nih.gov |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | Potential probe for bioimaging | Pronounced fluorescence and significant Stokes shift | mdpi.com |

| Benzoxazole derivative with nitroalkene group | Biothiols (GSH/Hcy/Cys) | Electrophilic addition of thiol enhances fluorescence | nih.gov |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | pH and Metal Cations | Sensing via fluorescence changes | researchgate.net |

The inherent fluorescence of the benzoxazole core makes it a versatile platform for creating targeted probes. The functionality of this compound in this context would be determined by the phenylbenzoylmethylthio group's ability to act as a recognition site or to modulate the core's photophysical properties upon interaction with a target.

Coordination Chemistry and Ligand Design for Catalytic Applications

Metal Complexation Behavior of Benzoxazole Derivatives

Benzoxazole and its derivatives are recognized as effective ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.netacs.org The benzoxazole scaffold typically coordinates to metal centers through the nitrogen atom of the oxazole (B20620) ring, which acts as a Lewis base. unm.edu Depending on the substituents at the 2-position and elsewhere on the ring system, these ligands can be monodentate or polydentate, coordinating through additional donor atoms such as oxygen, sulfur, or other nitrogen atoms.

The specific compound this compound possesses multiple potential coordination sites: the nitrogen atom of the benzoxazole ring, the carbonyl oxygen of the benzoyl group, and the thioether sulfur atom. This structure suggests it could act as a multidentate ligand, forming chelate rings with a metal ion, which typically enhances the stability of the resulting complex.

Research on related structures supports this potential. Phosphonated benzoxazole derivatives have been shown to be good candidates for complexing with various M²⁺ and M³⁺ metal cations. thieme-connect.com Studies on 2-[(diphenylphosphinoyl)methyl]-benzoxazole complexes with lanthanides like Neodymium (Nd³⁺) have demonstrated bidentate coordination through the nitrogen atom and the phosphinoyl oxygen. unm.edu Other work has detailed the synthesis of complexes with a variety of transition metals including Cu(II), Ni(II), Co(II), Zn(II), and Fe(III) using 2-trifluoroacetonylbenzoxazole ligands. acs.orgnih.gov

Table 3: Examples of Metal Complexation with Benzoxazole-Based Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

|---|---|---|---|

| Phosphonated benzoxazoles | M²⁺, M³⁺ | Not specified, screened by HRMS | thieme-connect.com |

| 5,7-di-tert-butyl-2-methylenhydroxylbenzoxazole | Cu(II) | Preserved ligand structure in complex | acs.org |

| 2-trifluoroacetonylbenzoxazole derivatives | Zn(II), Cu(II), Ni(II), Mg(II), Fe(III), Ag(I) | Not specified | nih.govresearchgate.net |

| 2-[(diphenylphosphinoyl)methyl]-benzoxazole | Nd(III), Yb(III) | Bidentate (via N and P=O) or Monodentate (via P=O only) | unm.edu |

The diverse coordination behavior of benzoxazole derivatives highlights their utility in constructing metal-organic frameworks, functional materials, and catalysts.

Catalytic Activity of this compound Metal Complexes

While there is no specific research detailing the catalytic activity of metal complexes derived from this compound, the broader field of catalysis frequently employs metal complexes with nitrogen-containing heterocyclic ligands. The properties of the metal complex, such as the metal's oxidation state, coordination geometry, and the electronic effects of the ligand, are crucial in determining its catalytic efficacy.

Metal complexes of other benzoxazole derivatives have been investigated for their catalytic potential. For example, a study on a novel azo-azomethine benzoxazole ligand showed that its Ru(III) and Cu(II) complexes exhibited high catalytic activity for the reduction of Direct Blue 14 dye, achieving degradation in under three minutes. researchgate.net This demonstrates that benzoxazole-based complexes can facilitate redox reactions.

Additionally, complexes of related heterocyclic ligands have shown significant promise in polymerization catalysis. For instance, Group IV metal complexes containing benzotriazole (B28993) phenoxide ligands have been successfully used as catalysts for the ring-opening polymerization of lactides to produce biodegradable polylactic acid (PLA). nih.gov

Given that this compound contains both soft (sulfur) and hard/borderline (nitrogen, oxygen) donor atoms, its metal complexes could be explored for a variety of catalytic transformations. The specific combination of donor sites could influence the selectivity and activity of the metallic center in reactions such as C-C coupling, oxidation, reduction, or polymerization. However, without experimental data, the catalytic potential of its complexes remains a subject for future investigation.

Future Perspectives and Research Directions for 2 4 Phenylbenzoylmethylthio Benzoxazole Research

Advancements in Asymmetric Synthesis and Chiral Modifications

The introduction of chirality into the 2-(4-Phenylbenzoylmethylthio)benzoxazole structure could unlock novel biological activities and applications. Future research will likely focus on developing stereoselective synthetic methodologies. A significant area of advancement lies in the asymmetric functionalization of the benzoxazole (B165842) core, particularly at the C2-position where the thioether linkage is located.

Recent breakthroughs in the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiols as the sulfur source, catalyzed by chiral vanadyl complexes, have demonstrated high enantioselectivity. acs.org This approach could be adapted for the synthesis of chiral analogues of this compound. By reacting a chiral epoxide derived from the phenylbenzoylmethyl group with a benzoxazole-2-thiol precursor, or by employing a chiral catalyst, it would be possible to generate enantiomerically enriched products. Research has shown that even minor modifications to the benzoxazole ring, such as the addition of a methyl group, can enhance enantioselectivity to as high as 96% ee. acs.org

Future work could explore a range of chiral ligands and catalytic systems to optimize these transformations. The use of chiral oxazoline-containing ligands, such as phosphinooxazoline (PHOX) ligands, has proven highly successful in a multitude of asymmetric reactions and represents a promising avenue. acs.org The development of a library of chiral this compound derivatives will be crucial for stereoselective biological screening and for understanding structure-activity relationships.

Table 1: Enantioselective Synthesis of Thio-Substituted Benzoxazoles Using a Chiral Vanadyl Catalyst Illustrative data based on the asymmetric sulfenylation of styrene (B11656) with various benzoxazole-2-thiols, demonstrating the potential for creating chiral centers adjacent to the thioether linkage.

| Entry | Benzoxazole-2-thiol Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5-Methyl | 88 | 93 |

| 2 | 5-Chloro | 75 | 88 |

| 3 | 5-Bromo | 72 | 87 |

| 4 | Unsubstituted | 81 | 90 |

| Data sourced from a study on asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes. acs.org |

Integration with Advanced Bio-imaging Techniques

The inherent fluorescence of the benzoxazole core makes this compound an attractive candidate for the development of advanced bio-imaging probes. Future research should focus on harnessing and tuning these properties for specific applications, such as two-photon microscopy (TPM). TPM utilizes near-infrared (NIR) light, which allows for deeper tissue penetration and reduced phototoxicity, making it ideal for in vivo imaging. rsc.org

Studies on other benzoxazole derivatives have shown that by creating donor-π-acceptor (D-π-A) or multi-branched structures, it is possible to achieve large two-photon absorption (2PA) cross-sections, a key parameter for efficient two-photon fluorescence. rsc.orgrsc.org For this compound, the phenylbenzoyl moiety can act as an acceptor, and the benzoxazole as part of the π-system. By introducing various donor groups onto the benzoxazole or phenyl rings, a series of derivatives with tailored photophysical properties could be synthesized. The goal would be to develop probes with high 2PA cross-sections (ideally >1000 GM), high fluorescence quantum yields, and good photostability for long-term imaging. rsc.org

Furthermore, the thioether linkage offers a site for modification to create targeted probes. For instance, it could be functionalized with moieties that specifically bind to certain cellular organelles like mitochondria or lysosomes, or to specific biomarkers. rsc.orgnih.gov This would enable the visualization of dynamic processes within living cells and tissues with high spatial and temporal resolution. The development of such probes would be invaluable for diagnostics and for studying disease progression at the molecular level. rsc.orgnih.gov

Table 2: Photophysical Properties of Benzoxazole-Based Two-Photon Absorption Chromophores This table presents data for a series of rationally designed benzoxazole derivatives, illustrating the structure-property relationships that could guide the development of this compound-based imaging agents.

| Compound | Max Absorption λ (nm) | Max Emission λ (nm) | Quantum Yield (Φ) | 2PA Cross-Section (σ₂, GM) |

| T1 | 409 | 530 | 0.81 | 1120 |

| T2 | 415 | 548 | 0.75 | 1568 |

| T3 | 425 | 573 | 0.63 | 1741 |

| T4 | 429 | 580 | 0.25 | 2535 |

| T5 | 431 | 585 | 0.33 | 2702 |

| Data from a study on benzoxazole-based 2PA chromophores. rsc.orgrsc.org |

Development of Novel Catalytic Systems Based on the Benzoxazole Core

While much research has focused on the synthesis of benzoxazoles, a compelling future direction is the use of the benzoxazole scaffold within a catalytic system. The nitrogen and oxygen atoms of the benzoxazole ring, along with the sulfur atom of the thioether group in this compound, are potential coordination sites for metal ions. This makes the compound an attractive building block for designing novel ligands for asymmetric catalysis.

Research has already demonstrated that ligands incorporating the benzoxazole moiety can form stable complexes with transition metals like copper, cobalt, nickel, and zinc. nih.gov These complexes have shown potential in biological applications and could be adapted for catalytic purposes. By creating a chiral environment around the metal center, these complexes could be used to catalyze a variety of enantioselective transformations. For example, phosphite-oxazole ligands have been successfully employed in asymmetric Heck reactions, achieving high yields and enantioselectivities. nih.gov A similar strategy could be pursued by synthesizing phosphite (B83602) derivatives of this compound.

The modular nature of the target compound allows for systematic tuning of the ligand's steric and electronic properties by modifying the phenylbenzoyl group or the benzoxazole ring itself. This would enable the creation of a diverse ligand library for screening in various catalytic reactions, such as hydrogenations, cross-couplings, and cycloadditions. The development of recyclable, heterogeneous catalysts by immobilizing these benzoxazole-based complexes on solid supports is another promising avenue for green chemistry applications. nih.gov

Table 3: Application of Oxazole-Containing Ligands in Asymmetric Catalysis This table provides examples of catalytic systems based on the related oxazole (B20620) scaffold, indicating the potential for developing catalytic applications for this compound.

| Ligand Type | Metal | Reaction Type | Max. Yield (%) | Max. Enantiomeric Excess (ee, %) |

| Phosphite-Oxazole | Pd | Intermolecular Heck Reaction | >99 | 99 |

| Phosphinooxazoline (PHOX) | Ir | Asymmetric Hydrogenation | >99 | >99 |

| Bis(oxazoline) | Cu | Friedel-Crafts Alkylation | 99 | 98 |

| Benzoxazole-based Ligand | Cu | DNA Intercalation (proxy for binding affinity) | - | - |

| Data compiled from studies on oxazoline (B21484) and benzoxazole-based ligands. acs.orgnih.govnih.gov |

Elucidation of Broader Mechanistic Principles Governing Reactivity and Selectivity

A fundamental understanding of the mechanistic principles that govern the reactivity and selectivity of this compound is essential for its rational design and application. Future research should employ a combination of experimental and computational methods to elucidate these principles.

Computational studies , particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution of the molecule. researchgate.net Such studies can predict sites of electrophilic and nucleophilic attack, explain observed reactivity patterns, and guide the synthesis of derivatives with desired electronic properties. For instance, theoretical calculations can help understand how different substituents on the phenylbenzoyl or benzoxazole moieties influence the compound's reactivity and photophysical characteristics. researchgate.net

Experimental mechanistic studies will be crucial for validating theoretical predictions and for understanding reaction pathways. For example, in the context of developing catalytic systems, it will be important to characterize the intermediates in the catalytic cycle using spectroscopic techniques. When considering its biological activity, understanding the mechanism of action at the molecular level is paramount. This could involve identifying the specific protein targets and elucidating the binding modes through techniques like X-ray crystallography or cryo-electron microscopy. Plausible mechanisms for the formation of the benzoxazole core itself, such as through oxidative cyclization or the Smiles rearrangement, have been proposed for related compounds and could be investigated for the synthesis of this specific derivative. acs.orgnih.gov A thorough mechanistic understanding will accelerate the development of this compound for its targeted applications.

Table 4: Theoretical Electronic Properties of Substituted Benzoxazole Derivatives Illustrative data from a theoretical study on benzoxazole derivatives, showing how substituents affect key electronic parameters that govern reactivity.

| Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Unsubstituted | -6.32 | -1.35 | 4.97 | 1.82 |

| Amino (Donor) | -5.61 | -1.02 | 4.59 | 4.41 |

| Nitro (Acceptor) | -7.11 | -2.83 | 4.28 | 6.94 |

| Amino and Nitro | -6.44 | -2.88 | 3.56 | 9.87 |

| Data sourced from a theoretical study on 1,3-Benzoxazole derivatives. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.